

# Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

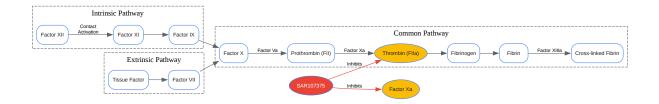
### Introduction

**SAR107375** is a potent and orally active dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Its ability to target both factors suggests a strong potential for the treatment and prevention of venous thrombosis. These application notes provide detailed protocols for utilizing **SAR107375** in established rat models of venous thrombosis, guidance on data collection and analysis, and a summary of its known efficacy.

# Mechanism of Action: Dual Inhibition of the Coagulation Cascade

**SAR107375** exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade: the conversion of prothrombin to thrombin by Factor Xa and the subsequent action of thrombin in converting fibrinogen to fibrin. This dual inhibition effectively blocks the formation of a stable fibrin clot.





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Caption: **SAR107375** inhibits the coagulation cascade at Factor Xa and Thrombin.

## **Quantitative Data Summary**

The following table summarizes the reported in vivo efficacy of **SAR107375** in a rat model of venous thrombosis.

Parameter	Intravenous (IV) Administration	Oral (PO) Administration
ED50	0.07 mg/kg	2.8 mg/kg

ED50: The dose that produces 50% of the maximal antithrombotic effect.

## **Experimental Protocols**

Two common and well-validated rat models for inducing venous thrombosis are presented below: the Inferior Vena Cava (IVC) Ligation model, which mimics venous stasis, and the Ferric Chloride (FeCl<sub>3</sub>)-Induced Thrombosis model, which simulates endothelial injury.

## Protocol 1: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis

This model creates venous stasis, a primary factor in the development of deep vein thrombosis.



#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scalpel, forceps, scissors, retractors)
- Suture material (e.g., 4-0 silk suture)
- Saline solution
- SAR107375 solution for administration
- Vehicle control solution

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat using an appropriate anesthetic agent.
  - Shave the abdominal area and disinfect with an antiseptic solution.
  - Make a midline laparotomy incision to expose the abdominal cavity.
  - Gently retract the intestines to visualize the inferior vena cava (IVC).
- IVC Ligation:
  - Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
  - Ligate all side branches of the IVC in the dissected segment using fine suture material.
  - Pass a 4-0 silk suture underneath the isolated IVC.
  - Securely ligate the IVC to induce complete stasis. The duration of ligation to consistently produce a thrombus is typically 2 to 6 hours.[1]



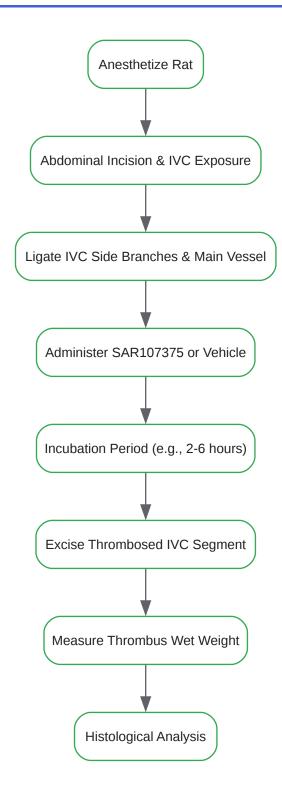




#### • Drug Administration:

- Administer SAR107375 or vehicle control at the desired dose and route (intravenous or oral) prior to or immediately after IVC ligation, according to the experimental design.
- Thrombus Harvesting and Analysis:
  - After the designated ligation period, re-anesthetize the rat if necessary.
  - Re-open the abdominal incision and carefully expose the ligated IVC segment.
  - Excise the thrombosed segment of the IVC.
  - Gently open the vessel longitudinally and remove the thrombus.
  - Blot the thrombus to remove excess blood and immediately weigh it (wet weight).
  - The thrombus can then be fixed in 10% neutral buffered formalin for subsequent histological analysis (e.g., Hematoxylin and Eosin staining) to assess its composition.





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Caption: Workflow for the IVC Ligation Venous Thrombosis Model.



## Protocol 2: Ferric Chloride (FeCl<sub>3</sub>)-Induced Venous Thrombosis

This model simulates thrombosis initiated by endothelial injury.

#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (scalpel, forceps, scissors)
- Ferric chloride (FeCl<sub>3</sub>) solution (e.g., 10-20% in distilled water)[2]
- Filter paper strips (e.g., 1x2 mm)
- Saline solution
- SAR107375 solution for administration
- Vehicle control solution

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat and prepare the surgical site as described in Protocol 1.
  - Expose the desired vein (e.g., femoral vein or inferior vena cava).
- Induction of Thrombosis:
  - Soak a small piece of filter paper in the FeCl₃ solution.
  - Carefully apply the FeCl<sub>3</sub>-saturated filter paper to the adventitial surface of the exposed vein for a defined period (e.g., 5-10 minutes).[3]

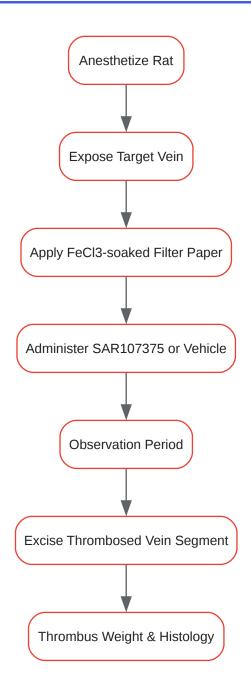
### Methodological & Application





- After the application time, remove the filter paper and rinse the area with saline to remove excess FeCl<sub>3</sub>.
- Drug Administration:
  - Administer SAR107375 or vehicle control at the desired dose and route before or after the ferric chloride application, as per the study design.
- · Thrombus Observation and Analysis:
  - Monitor the vessel for thrombus formation. The time to occlusion can be measured using a Doppler flow probe.
  - After a predetermined time, the thrombosed vessel segment can be excised.
  - The thrombus can be isolated, weighed, and processed for histological examination as described in Protocol 1.[4]





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Caption: Workflow for the Ferric Chloride-Induced Venous Thrombosis Model.

## **Endpoint Measurements**

Consistent and accurate endpoint measurements are crucial for evaluating the efficacy of **SAR107375**.



Endpoint	Method	Description
Thrombus Wet Weight	Gravimetric	The excised thrombus is blotted to remove excess blood and weighed on an analytical balance. This provides a direct measure of thrombus size.
Histological Analysis	Microscopy	Fixed thrombus and vessel sections are stained (e.g., H&E, Masson's trichrome) to assess thrombus composition (fibrin, red blood cells, platelets, inflammatory cells) and vessel wall injury.
Time to Occlusion	Doppler Flowmetry	In the FeCl <sub>3</sub> model, a Doppler flow probe can be placed distal to the injury site to continuously monitor blood flow and determine the time until complete vessel occlusion.
Thrombus Score	Visual Assessment	A semi-quantitative scoring system (e.g., 0-4) can be used to grade the size of the thrombus upon visual inspection.

### Conclusion

**SAR107375** is a promising antithrombotic agent with a dual mechanism of action. The provided protocols for the IVC ligation and ferric chloride-induced venous thrombosis models in rats offer robust and reproducible methods for evaluating the in vivo efficacy of **SAR107375**. Careful adherence to these protocols and accurate endpoint measurements will yield valuable data for the preclinical development of this compound.



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- To cite this document: BenchChem. [Application Notes and Protocols for SAR107375 in a Venous Thrombosis Rat Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374944#how-to-use-sar107375-in-a-venous-thrombosis-rat-model]

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